4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one
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Overview
Description
5,6-Dihydroyangonin is a derivative of yangonin, a lactone isolated from the kava plant (Piper methysticum). This compound has been shown to exhibit potential antibacterial and antifungal activities . It is one of the six major kavalactones found in the kava plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,6-Dihydroyangonin involves the biosynthesis from coumaroyl-CoA and malonyl-CoA . The synthetic routes typically involve the use of ultra-high-performance liquid chromatography (UHPLC) for the separation and identification of kavalactones . The reaction conditions often include the use of non-alcoholic solvents or solvents with no water to prevent isomerization .
Industrial Production Methods: Industrial production methods for 5,6-Dihydroyangonin are not extensively documented. the extraction and purification processes from the kava plant are crucial steps. The use of UHPLC-UV methods for determining kavalactones in Piper methysticum (kava) is a common practice .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroyangonin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit potential antibacterial and antifungal activities, which suggests it may participate in reactions involving these properties .
Common Reagents and Conditions: Common reagents used in the reactions involving 5,6-Dihydroyangonin include chloroform and methanol, as it is slightly soluble in these solvents . The reaction conditions often involve maintaining a temperature range of 119-122°C .
Major Products Formed: The major products formed from the reactions of 5,6-Dihydroyangonin include various derivatives that exhibit antibacterial and antifungal activities .
Scientific Research Applications
5,6-Dihydroyangonin has a wide range of scientific research applications. It has been shown to exhibit potential antibacterial and antifungal activities, making it a valuable compound in the field of infectious disease research . Additionally, it is used in the development of analytical standards for various research purposes .
Mechanism of Action
The mechanism of action of 5,6-Dihydroyangonin involves its binding affinity for the cannabinoid receptor CB1, where it behaves as an agonist . This suggests that the endocannabinoid system might contribute to its effects. Additionally, it has been found to potentiate GABA A receptors, which may contribute to its anxiolytic properties . Further studies have demonstrated its ability to inhibit monoamine oxidase, with a moderate preference for isozyme B .
Comparison with Similar Compounds
Similar Compounds:
- Yangonin
- Methysticin
- Dihydromethysticin
- Desmethoxyyangonin
Uniqueness: 5,6-Dihydroyangonin is unique due to its specific binding affinity for the cannabinoid receptor CB1 and its potential antibacterial and antifungal activities . While similar compounds like yangonin and methysticin also exhibit some of these properties, 5,6-Dihydroyangonin’s specific molecular structure and effects make it a distinct compound in the field of kavalactones .
Properties
IUPAC Name |
4-methoxy-2-[2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCIWVJOBQVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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